molecular formula C16H20FNO3S2 B2774784 4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methylbenzenesulfonamide CAS No. 2034586-54-2

4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methylbenzenesulfonamide

Cat. No. B2774784
CAS RN: 2034586-54-2
M. Wt: 357.46
InChI Key: WOKDMOREBMHXGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It is a sulfonamide derivative that has been synthesized through a multi-step process.

Scientific Research Applications

COX-2 Inhibition for Pain Management

A study focused on synthesizing derivatives that inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process, found that introducing a fluorine atom into benzenesulfonamide derivatives significantly increased COX-1/COX-2 selectivity. This approach led to the identification of a potent, highly selective, and orally active COX-2 inhibitor, which is under clinical trials for rheumatoid arthritis, osteoarthritis, and acute pain management (Hashimoto et al., 2002).

Corrosion Inhibition

Quantum chemical calculations and molecular dynamics simulations were used to explore the corrosion inhibition properties of certain derivatives on iron. These studies provided insights into the binding energies on metal surfaces and ranked the effectiveness of various compounds, correlating well with experimental data (Kaya et al., 2016).

Anticancer Activity

Research on novel aminothiazole-paeonol derivatives revealed high anticancer potential against human gastric and colorectal adenocarcinoma cell lines. Among these compounds, specific derivatives showed potent inhibitory activity, outperforming 5-fluorouracil (5-FU) for higher potency and lower cytotoxicity, indicating their promise as lead compounds for developing anticancer agents for gastrointestinal adenocarcinoma (Tsai et al., 2016).

Complexation Studies

The preparation and study of a specific fluorophore demonstrated its selectivity for Zn2+ ions. This research provided valuable data for the development of fluorescent probes and sensors, highlighting the impact of structural analogues on fluorescent properties and complexation behavior (Coleman et al., 2010).

properties

IUPAC Name

4-fluoro-N-(5-hydroxy-3-thiophen-2-ylpentyl)-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO3S2/c1-12-11-14(17)4-5-16(12)23(20,21)18-8-6-13(7-9-19)15-3-2-10-22-15/h2-5,10-11,13,18-19H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKDMOREBMHXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCCC(CCO)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.